molecular formula C29H28FN3O3S B2807544 3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-06-9

3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2807544
CAS No.: 1113138-06-9
M. Wt: 517.62
InChI Key: XUJRVXODCZEUEY-UHFFFAOYSA-N
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Description

3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, typically starting with the preparation of the quinazoline core. The process often includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the Niementowski synthesis, where anthranilic acid reacts with an amide.

    Introduction of the Benzyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.

    Final Coupling: The final product is obtained by coupling the intermediate with isopentylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and thioether groups, in particular, contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O3S/c1-19(2)14-15-31-27(35)22-10-13-24-25(16-22)32-29(33(28(24)36)17-20-6-4-3-5-7-20)37-18-26(34)21-8-11-23(30)12-9-21/h3-13,16,19H,14-15,17-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJRVXODCZEUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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